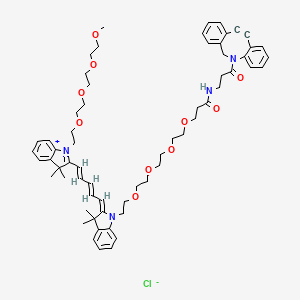

N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5

描述

属性

分子式 |

C63H79ClN4O10 |

|---|---|

分子量 |

1087.8 g/mol |

IUPAC 名称 |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide chloride |

InChI |

InChI=1S/C63H78N4O10.ClH/c1-62(2)53-20-12-15-23-56(53)65(32-35-72-40-43-76-46-45-74-38-37-70-5)58(62)25-7-6-8-26-59-63(3,4)54-21-13-16-24-57(54)66(59)33-36-73-41-44-77-48-47-75-42-39-71-34-30-60(68)64-31-29-61(69)67-49-52-19-10-9-17-50(52)27-28-51-18-11-14-22-55(51)67;/h6-26H,29-49H2,1-5H3;1H |

InChI 键 |

RDGUSQKZQVKRJY-UHFFFAOYSA-N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO, DMF, DCM |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 is a sophisticated, heterobifunctional molecule engineered for advanced applications in bioconjugation, chemical biology, and drug development. It integrates three key functional components: a methoxy-terminated polyethylene (B3416737) glycol (m-PEG4) chain, a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry, and a Cyanine5 (Cy5) fluorophore for far-red fluorescence detection.

This molecule is prominently utilized as a fluorescent, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that co-opt the cell's native ubiquitin-proteasome system to selectively target and degrade disease-causing proteins.[3][][5][6] The unique structure of this compound provides the necessary functionalities to link targeting ligands, enhance solubility, and enable visualization of the resulting conjugate.

Core Structure and Functionality

The power of this linker lies in the distinct roles of its constituent parts. The polyethylene glycol (PEG) chains improve aqueous solubility and biocompatibility, while the DBCO group serves as a reactive handle for specific conjugation, and the Cy5 dye provides a means for sensitive detection.

Quantitative Data

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 2107273-76-5 | [2][7] |

| Molecular Formula | C₆₃H₇₉ClN₄O₁₀ | [7] |

| Molecular Weight | 1087.80 g/mol | [7] |

| Purity | ≥95% | [7] |

| Appearance | Solid | [2] |

| Storage Conditions | Powder: -20°C (stable for years) | [2] |

| Solubility | Soluble in DMSO, DMF, DCM, Water | [8] |

Spectroscopic Properties

The fluorescence characteristics are dictated by the Cy5 core. These properties are ideal for biological imaging due to minimal interference from cellular autofluorescence.[9]

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~649 nm | [8][10] |

| Emission Maximum (λem) | ~667 nm | [8][10] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ (for standard Cy5) | [9][10] |

| Quantum Yield (Φ) | ~0.2 (for standard Cy5 in aqueous buffer) | [10][11] |

| Recommended Laser Lines | 633 nm or 647 nm | [10] |

Mechanism of Action and Applications

The primary mechanism of action involves the DBCO group, which undergoes a highly efficient and specific reaction with an azide-functionalized molecule. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a cornerstone of "click chemistry".[12][13] A key advantage of SPAAC is that it proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[12][14][15]

Key Applications:

-

PROTAC Synthesis: This linker is ideal for the modular synthesis of PROTACs.[1] An E3 ligase-binding molecule can be attached to the linker's core, and an azide-modified, target protein-binding ligand can be subsequently "clicked" onto the DBCO group. This streamlined approach facilitates the rapid generation of PROTAC libraries for optimizing linker length and composition.[3][16]

-

Bioconjugation and Labeling: It serves as a versatile tool for linking any two biomolecules (proteins, peptides, nucleic acids) where one has been functionalized with an azide. The Cy5 tag enables direct visualization and tracking in assays such as fluorescence microscopy, flow cytometry, and FRET.

-

Drug Delivery and In Vivo Imaging: The PEG chains enhance the pharmacokinetic properties of conjugated molecules, while the far-red emission of Cy5 is suitable for deep-tissue in vivo imaging.

Experimental Protocols

Protocol 1: General SPAAC Bioconjugation

This protocol describes a general workflow for conjugating an azide-modified molecule to this compound.

Materials:

-

This compound

-

Azide-functionalized molecule (e.g., peptide, protein, or small molecule)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free, azide-free buffer.

-

Anhydrous DMSO or DMF for stock solutions.

-

Purification system (e.g., size-exclusion chromatography, RP-HPLC).

Procedure:

-

Reagent Preparation:

-

Reaction Setup:

-

In a reaction vessel, combine the azide-functionalized molecule with the this compound. A slight molar excess (1.5 to 5-fold) of the linker is often used to ensure complete conjugation of the azide molecule.[17]

-

If using a DMSO stock of the linker, ensure the final concentration of DMSO in the reaction mixture is below 20% to maintain protein stability.[12]

-

-

Incubation:

-

Purification:

-

Validation:

-

Confirm conjugation using techniques such as LC-MS to verify the mass of the final product or SDS-PAGE for proteins, which will show a shift in molecular weight.[12]

-

Protocol 2: Spectroscopic Characterization

This protocol outlines the measurement of the absorbance and fluorescence emission spectra.

Materials:

-

Purified this compound conjugate

-

Spectroscopy-grade solvent (e.g., PBS, pH 7.4)

-

UV-Vis spectrophotometer and a fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of the conjugate in a suitable solvent like DMSO.

-

Working Solution: Prepare a dilute working solution in the desired buffer (e.g., PBS).

-

Absorbance Spectrum:

-

Use the buffer as a blank to zero the spectrophotometer.

-

Scan the absorbance of the working solution from ~500 nm to 750 nm.[18]

-

Identify the wavelength of maximum absorbance (λex).

-

-

Emission Spectrum:

Conclusion

This compound is a high-performance chemical tool that offers a powerful combination of bioorthogonality, solubility, and traceability. Its well-defined structure and reactivity make it an invaluable asset for researchers developing sophisticated bioconjugates, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. The integration of a fluorescent reporter simplifies the analysis and tracking of these complex molecules, accelerating research and development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PROTAC linker | CAS# 2107273-76-5 | 美国InvivoChem [invivochem.cn]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 6. chempep.com [chempep.com]

- 7. This compound | CAS:2107273-76-5 | AxisPharm [axispharm.com]

- 8. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. courses.physics.illinois.edu [courses.physics.illinois.edu]

Technical Guide: Synthesis of N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 is a heterobifunctional fluorescent probe and linker molecule of significant interest in bioconjugation and drug development. This molecule incorporates a Cy5 core for far-red fluorescence detection, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and two polyethylene (B3416737) glycol (PEG4) spacers to enhance solubility and provide spatial separation. Its unique architecture makes it a valuable tool for applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and advanced bioimaging probes. This guide provides a comprehensive overview of the synthetic route, detailed experimental protocols, and key characterization data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target molecule is presented in Table 1.

| Property | Value |

| Chemical Formula | C₆₃H₇₉ClN₄O₁₀ |

| Molecular Weight | 1087.78 g/mol |

| CAS Number | 2107273-76-5 |

| Appearance | Blue solid |

| Solubility | Soluble in DMSO, DMF, and water |

| Excitation Maximum (λex) | ~649 nm |

| Emission Maximum (λem) | ~667 nm |

| Storage Conditions | -20°C, protect from light |

Synthetic Strategy

The synthesis of this compound is proposed as a two-step process, commencing with the formation of an activated Cy5 intermediate followed by the coupling of the DBCO-PEG4 moiety. This strategy allows for the controlled and sequential introduction of the different functional groups.

A key intermediate in this proposed synthesis is an asymmetrically functionalized Cy5 dye, specifically N-(m-PEG4)-N'-(carboxy-PEG4)-Cy5. This intermediate can be synthesized or procured commercially. The terminal carboxylic acid on one of the PEG arms is then activated to facilitate the amide bond formation with DBCO-PEG4-amine.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of asymmetric cyanine (B1664457) dyes and bioconjugation. Optimization may be necessary depending on the specific starting materials and laboratory conditions.

Step 1: Synthesis of N-(m-PEG4)-N'-(carboxy-PEG4)-Cy5

This intermediate can be prepared by reacting a symmetrical Cy5 derivative, such as a bis-NHS ester, with a sub-stoichiometric amount of m-PEG4-amine, followed by purification and hydrolysis of the remaining NHS ester. Alternatively, a more controlled synthesis of an asymmetric Cy5 core can be undertaken. For the purpose of this guide, we will outline the coupling of DBCO-PEG4-amine to a commercially available or pre-synthesized N-(m-PEG4)-N'-(carboxy-PEG4)-Cy5.

Materials:

| Reagent | Supplier Example |

| N-(m-PEG4)-N'-(carboxy-PEG4)-Cy5 | BroadPharm |

| DBCO-PEG4-amine | BroadPharm |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Sigma-Aldrich |

| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich |

| Anhydrous DMF (N,N-Dimethylformamide) | Sigma-Aldrich |

| Diethyl ether | Sigma-Aldrich |

| Reverse-phase HPLC system with a C18 column | Various |

Step 2: Coupling of DBCO-PEG4-amine to N-(m-PEG4)-N'-(carboxy-PEG4)-Cy5

This procedure details the amide bond formation between the carboxylic acid of the Cy5 intermediate and the primary amine of the DBCO-PEG4 linker.

Protocol:

-

Preparation of Reactants:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(m-PEG4)-N'-(carboxy-PEG4)-Cy5 (1.0 equivalent) in anhydrous DMF.

-

In a separate vial, dissolve DBCO-PEG4-amine (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

-

Activation of Carboxylic Acid:

-

To the solution of N-(m-PEG4)-N'-(carboxy-PEG4)-Cy5, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

-

Coupling Reaction:

-

Add the solution of DBCO-PEG4-amine to the activated Cy5 intermediate.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up and Purification:

-

Upon completion of the reaction, the crude product can be precipitated by the addition of cold diethyl ether.

-

The precipitate is then collected by centrifugation and washed with diethyl ether to remove excess reagents.

-

For final purification, dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO/water mixture) and purify by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

The fractions containing the pure product are collected and lyophilized to yield this compound as a blue solid.

-

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

| Technique | Expected Results |

| Mass Spectrometry (MS) | ESI-MS should show a peak corresponding to the calculated molecular weight of the product (m/z for [M]⁺ or [M+H]⁺). |

| ¹H NMR Spectroscopy | The spectrum should exhibit characteristic peaks for the aromatic protons of the Cy5 core, the DBCO moiety, and the ethylene (B1197577) glycol protons of the PEG linkers. |

| Analytical HPLC | A single major peak should be observed, indicating high purity (typically >95%). |

| UV-Vis Spectroscopy | An absorbance maximum around 649 nm, characteristic of the Cy5 chromophore, should be observed. |

Application Workflow: PROTAC Synthesis

This compound is a valuable tool for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The DBCO group allows for the facile conjugation of an azide-modified ligand for an E3 ubiquitin ligase or a target protein via strain-promoted alkyne-azide cycloaddition (SPAAC).

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established chemical principles, offers a reliable method for obtaining this versatile bifunctional molecule. The detailed protocols and characterization guidelines will aid researchers in the successful production and application of this valuable tool in drug discovery and chemical biology.

An In-depth Technical Guide to N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the trifunctional molecule N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5, detailing its core mechanism of action, key applications, and relevant experimental protocols. The molecule leverages the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for the targeted labeling and visualization of biomolecules. Its structure incorporates a dibenzocyclooctyne (DBCO) group for covalent ligation to azide-modified targets, a Cy5 fluorescent dye for detection, and two polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and biocompatibility. This guide serves as a technical resource for researchers employing this and similar reagents in cell biology, chemical biology, and drug development, including its application in Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary mechanism of action for this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a highly efficient and bioorthogonal "click chemistry" reaction, meaning it occurs readily in complex biological environments without interfering with native biochemical processes.[1][2]

The key components driving this mechanism are:

-

Dibenzocyclooctyne (DBCO): This is a cyclic alkyne with significant ring strain. This inherent strain is the driving force of the reaction, lowering the activation energy for the cycloaddition to proceed without the need for a cytotoxic copper catalyst.[2][3]

-

Azide (B81097) (N₃): This functional group is introduced onto a target biomolecule (e.g., a protein, glycan, or nucleic acid) through metabolic labeling or chemical modification. The azide is biologically inert until it comes into contact with the DBCO group.

The reaction is a concerted [3+2] cycloaddition where the azide reacts with the strained alkyne of the DBCO group to form a stable triazole linkage.[1] This results in the covalent attachment of the Cy5 dye to the target molecule.

References

An In-depth Technical Guide to the DBCO-PEG4-Cy5 Linker

For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount for pioneering advancements in biological understanding and therapeutic innovation. The DBCO-PEG4-Cy5 linker has emerged as a powerful and versatile tool in the field of bioconjugation, offering a unique combination of a bioorthogonal reactive group, a flexible spacer, and a vibrant fluorescent reporter. This guide provides a comprehensive overview of its core properties, experimental applications, and the fundamental workflows associated with its use.

Core Properties of DBCO-PEG4-Cy5

The DBCO-PEG4-Cy5 linker is a heterobifunctional molecule meticulously designed for the precise labeling and tracking of biomolecules. Its structure comprises three key components: a dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, and a cyanine (B1664457) 5 (Cy5) fluorophore.

-

DBCO (Dibenzocyclooctyne): This moiety is the cornerstone of the linker's utility in bioorthogonal chemistry. It participates in a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1][2][3] This reaction is exceptionally biocompatible, proceeding rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.[4][5][6] The bioorthogonal nature of this reaction ensures that the linker selectively couples to its azide-tagged target, minimizing off-target labeling within complex biological systems.[7][8]

-

PEG4 (Tetraethylene Glycol) Spacer: The hydrophilic PEG4 spacer confers several advantageous properties to the linker and the resulting conjugate. It enhances the water solubility of the molecule, which is often a challenge with hydrophobic fluorescent dyes.[4][5][9][10] Furthermore, the PEG spacer reduces steric hindrance, providing better access for the DBCO group to react with its target azide (B81097).[5] It can also help to minimize aggregation of the labeled biomolecule.[5]

-

Cy5 (Cyanine 5): Cy5 is a bright and photostable far-red fluorescent dye.[2][11] Its excitation and emission maxima are in the longer wavelength region of the spectrum, which is beneficial for biological imaging as it minimizes autofluorescence from endogenous cellular components.[2] This results in a higher signal-to-noise ratio and improved sensitivity in imaging applications.[1] The fluorescence of Cy5 is also notably stable across a wide pH range (pH 4 to 10).[12][13][14]

Quantitative Data Summary

The following tables summarize the key quantitative properties of the DBCO-PEG4-Cy5 linker, providing a quick reference for experimental design.

Table 1: Physicochemical Properties

| Property | Value | References |

| Molecular Weight | ~1009.22 g/mol to 1211.60 g/mol (varies slightly by supplier) | [12] |

| Appearance | Blue solid | [12] |

| Solubility | Water, DMSO, DMF | [10][12] |

| Storage Conditions | -20°C, desiccated, protected from light | [12][15][16][17][18] |

Table 2: Spectral Properties

| Property | Value | References |

| Excitation Maximum (λex) | ~646 - 650 nm | [2][17][18][19] |

| Emission Maximum (λem) | ~665 - 671 nm | [11][12][17][18][19] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [12] |

| Spectrally Similar Dyes | Alexa Fluor® 647, CF™ 647 Dye, DyLight™ 649 | [12][13][14] |

Experimental Protocols and Methodologies

The primary application of DBCO-PEG4-Cy5 is the fluorescent labeling of azide-modified biomolecules through copper-free click chemistry. This can be applied to a wide range of targets, including proteins, nucleic acids, and glycans on the surface of living cells.

General Protocol for Labeling Azide-Modified Proteins

This protocol outlines a general procedure for labeling a protein that has been metabolically or enzymatically functionalized with an azide group.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG4-Cy5 dissolved in a water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 5 mM)[2]

-

Reaction buffer (e.g., PBS, pH 7.0-7.4)[5]

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Reaction Mixture:

-

Dissolve the azide-modified protein in the reaction buffer to a desired concentration (e.g., 1-2 mg/mL).

-

Add the DBCO-PEG4-Cy5 stock solution to the protein solution. A molar excess of the DBCO linker (typically 1.5 to 3-fold) is recommended to ensure efficient labeling.[4]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 12 hours, with gentle shaking.[1] The optimal time may need to be determined empirically. Protect the reaction from light.

-

-

Purification:

-

Remove the unreacted DBCO-PEG4-Cy5 linker using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[1]

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the Cy5 dye (at ~650 nm).[1]

-

General Protocol for Live Cell Labeling

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display azide groups.

Materials:

-

Mammalian cells cultured with an azide-derivatized metabolite (e.g., ManNAz)

-

DBCO-PEG4-Cy5 stock solution (e.g., 5 mM in DMSO)[2]

-

Live cell imaging buffer (e.g., D-PBS with 1% FBS)[2]

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Labeling:

-

Washing:

-

Imaging:

-

Add fresh imaging buffer to the cells and visualize them using a fluorescence microscope equipped with appropriate filter sets for Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).[1]

-

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate the logical flow of experimental procedures and the underlying chemical principles.

Caption: General workflow for labeling an azide-modified biomolecule with DBCO-PEG4-Cy5.

Caption: The core chemical reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. broadpharm.com [broadpharm.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Cy5-PEG-DBCO, MW 5,000 | BroadPharm [broadpharm.com]

- 10. interchim.fr [interchim.fr]

- 11. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. Cy5 DBCO | AxisPharm [axispharm.com]

- 15. DBCO-PEG4-5/6-Carboxyrhodamine 110, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 16. Cy5-PEG-DBCO | Biopharma PEG [biochempeg.com]

- 17. abpbio.com [abpbio.com]

- 18. apexbt.com [apexbt.com]

- 19. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction utilizing the bifunctional linker-dye conjugate, N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5. This document details the core principles of the reaction, quantitative data for reaction optimization, detailed experimental protocols for bioconjugation, and visual representations of the underlying mechanisms and workflows.

Introduction to SPAAC and this compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. SPAAC involves the reaction of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage. This reaction is "copper-free," obviating the need for cytotoxic copper catalysts often required in conventional click chemistry (CuAAC), making it ideal for in vivo and in vitro applications in sensitive biological environments.

The reagent this compound is a highly versatile tool for SPAAC reactions. It incorporates three key functional components:

-

Dibenzocyclooctyne (DBCO): A sterically strained alkyne that is highly reactive towards azides. The release of ring strain is the driving force for the rapid and specific cycloaddition reaction. The DBCO group can be monitored via UV-Vis spectroscopy, as its characteristic absorbance at approximately 309-310 nm disappears upon reaction with an azide.

-

Polyethylene Glycol (PEG) Spacers: Two PEG4 linkers enhance the hydrophilicity and biocompatibility of the molecule. These flexible spacers also reduce steric hindrance, improving the accessibility of the DBCO group for reaction and minimizing non-specific binding of the conjugate.

-

Cyanine 5 (Cy5): A fluorescent dye that emits in the far-red spectrum (typically with an emission maximum around 667 nm). This is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.

Quantitative Data for SPAAC Reaction Optimization

Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (k₂) for DBCO Derivatives

| Buffer (pH) | DBCO Construct | Azide Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) |

| PBS (7.0) | Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 |

| HEPES (7.0) | Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 |

| HEPES (7.0) | DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 |

Data presented is for analogous compounds and serves as a guideline for optimizing reactions with this compound. The inclusion of a PEG linker, as in the specified molecule, has been shown to increase reaction rates by reducing steric hindrance.

Table 2: General Parameters for SPAAC Reactions with DBCO Reagents

| Parameter | Recommended Condition/Value | Considerations |

| Reaction Temperature | 4°C to 37°C | Higher temperatures generally increase reaction rates. However, the thermal stability of the biomolecule of interest is the primary consideration. |

| pH Range | 6.0 - 8.5 | Higher pH values tend to increase SPAAC reaction rates, though this can be buffer-dependent. |

| Solvent | Aqueous buffers (e.g., PBS, HEPES) | The PEG linkers in this compound enhance its aqueous solubility. A small percentage of an organic co-solvent like DMSO or DMF may be used if solubility is an issue for the azide-containing molecule. |

| Molar Excess | 1.5 to 20-fold excess of one reactant | The optimal molar ratio depends on the specific application and the concentration of the reactants. For labeling of precious biomolecules, an excess of the DBCO-Cy5 reagent is typically used. |

Experimental Protocols

The following are detailed protocols for common applications of this compound.

General Protocol for Labeling Azide-Modified Proteins

This protocol describes the conjugation of this compound to a protein that has been functionalized with azide groups.

Materials:

-

Azide-modified protein in an azide-free buffer (e.g., PBS, HEPES, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for purification

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare the azide-modified protein at a concentration of 1-5 mg/mL in an azide-free buffer. Buffers containing primary amines (e.g., Tris) should be avoided if the azide modification was introduced via an amine-reactive linker.

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 1-10 mM).

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the azide-modified protein solution. A starting point of 10-fold molar excess is recommended.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal incubation time may need to be determined empirically.

-

-

Purification:

-

Remove the unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). A correction factor for the absorbance of Cy5 at 280 nm should be applied for accurate protein concentration determination.

-

Protocol for Cell Surface Labeling via Metabolic Glycoengineering

This protocol details the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

-

Cells of interest

-

Cell culture medium

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

-

This compound

-

PBS with 1% BSA (wash buffer)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Incubate the cells with a medium containing an optimized concentration of the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This allows for the metabolic incorporation of the azide groups into the cell surface glycans.

-

-

Cell Harvesting and Washing:

-

Gently harvest the cells and wash them twice with a cold wash buffer (PBS with 1% BSA) to remove any unincorporated azide-modified sugar.

-

-

SPAAC Reaction:

-

Resuspend the cells in a cold wash buffer containing this compound at a final concentration of 5-20 µM.

-

Incubate the cells for 30-60 minutes at room temperature or on ice, protected from light.

-

-

Washing and Analysis:

-

Wash the cells three times with the cold wash buffer to remove unreacted this compound.

-

Resuspend the cells in an appropriate buffer for analysis by flow cytometry (using the appropriate laser and filter set for Cy5) or fluorescence microscopy.

-

Mandatory Visualizations

SPAAC Reaction Mechanism

Caption: The SPAAC reaction between an azide and a DBCO-containing molecule.

Experimental Workflow for Cell Surface Labeling

Caption: Workflow for labeling cell surfaces using metabolic glycoengineering and SPAAC.

An In-depth Technical Guide to N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5, its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and methodologies for the evaluation of the resulting fluorescently-labeled conjugates.

Introduction to this compound

This compound is a versatile, polyethylene (B3416737) glycol (PEG)-based linker designed for the modular synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

The key features of this compound include:

-

A Dibenzocyclooctyne (DBCO) group: This moiety enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly efficient and bioorthogonal conjugation to an azide-functionalized molecule.[1][2]

-

A Cyanine 5 (Cy5) fluorescent dye: This fluorophore, which emits in the far-red region of the spectrum, allows for the tracking and quantification of the PROTAC in various biological assays.[3][4][5]

-

Two PEG4 spacers: These hydrophilic polyethylene glycol chains enhance the solubility and drug-like properties of the resulting PROTAC.[2]

-

A methoxy-terminated PEG chain: This provides a stable, non-reactive terminus.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized in the tables below. These properties are essential for designing and conducting experiments, as well as for the characterization of the final PROTAC conjugate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆₃H₇₉ClN₄O₁₀ | [3][6] |

| Molecular Weight | 1087.80 g/mol | [3][6] |

| CAS Number | 2107273-76-5 | [3][6] |

| Purity | ≥95% | [3][6] |

| Storage | -20°C | [3] |

Table 2: Spectroscopic Properties of the Cy5 Fluorophore

| Property | Value | Reference |

| Excitation Maximum (λex) | 649 nm | [4][7] |

| Emission Maximum (λem) | 667 nm | [4][7] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [5][7] |

| Recommended Laser Line | 633 nm or 647 nm | [4] |

| Solubility | Water, DMSO, DMF, DCM | [4][7] |

Note: The extinction coefficient is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation.[5][7]

PROTAC Synthesis and Mechanism of Action

The synthesis of a fluorescent PROTAC using this compound typically involves a two-step process, taking advantage of its distinct reactive functionalities. The general mechanism of action for the resulting PROTAC is illustrated below.

Experimental Protocol: Two-Step PROTAC Synthesis

This protocol describes the synthesis of a fluorescently labeled PROTAC by first conjugating an E3 ligase ligand to this compound via amide bond formation, followed by a SPAAC reaction with an azide-functionalized ligand for the protein of interest.

Step 1: Amide Coupling of this compound with an E3 Ligase Ligand

This step assumes the E3 ligase ligand has a carboxylic acid moiety and the linker has a primary amine. If the functionalities are reversed, the protocol should be adjusted accordingly.

Materials:

-

This compound with a terminal amine

-

E3 ligase ligand with a terminal carboxylic acid (e.g., pomalidomide (B1683931) derivative)

-

Anhydrous Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Nitrogen atmosphere

-

Reaction vessel

Procedure:

-

Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.0 eq) in anhydrous DMF in a reaction vessel.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the DBCO-linker-E3 ligase ligand conjugate.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Materials:

-

DBCO-linker-E3 ligase ligand conjugate (from Step 1)

-

Azide-functionalized warhead targeting the POI (e.g., (+)-JQ1-PEG4-Azide)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction vessel (protected from light)

Procedure:

-

Dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and the azide-functionalized warhead (1.1 eq) in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be performed in the dark to prevent light-induced degradation of the DBCO group.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final fluorescent PROTAC as a solid.

Biological Evaluation of Fluorescent PROTACs

The incorporation of the Cy5 dye facilitates the monitoring of the PROTAC's activity, including cellular uptake, localization, and target engagement. A key experiment is to determine the extent of target protein degradation.

Experimental Protocol: Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized fluorescent PROTAC.

Materials:

-

Relevant cell line expressing the POI

-

Synthesized fluorescent PROTAC

-

6-well plates

-

Vehicle control (DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

Cell scrapers

-

BCA protein assay kit

-

Laemmli buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the fluorescent PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Conclusion

This compound is a powerful and versatile tool for the synthesis of fluorescently labeled PROTACs. Its well-defined structure, featuring a DBCO group for click chemistry, a Cy5 fluorophore for detection, and PEG linkers for improved physicochemical properties, enables a modular and efficient approach to PROTAC development. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of these advanced chemical probes, facilitating further research and development in the field of targeted protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5_2107273-76-5_新研博美 [xinyanbm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | CAS:2107273-76-5 | AxisPharm [axispharm.com]

- 7. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

The Solubility of DBCO-PEG-Cy5 Compounds: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of labeling and linker compounds is paramount to the success of experimental design and the generation of reliable data. This in-depth technical guide focuses on the solubility of Dibenzocyclooctyne-Polyethylene Glycol-Cyanine 5 (DBCO-PEG-Cy5) compounds, providing a comprehensive overview of the factors influencing their solubility, quantitative data, and detailed experimental protocols for solubility determination and application.

Core Concepts in DBCO-PEG-Cy5 Solubility

DBCO-PEG-Cy5 is a tripartite molecule extensively used in bioconjugation, particularly for copper-free click chemistry applications.[1][2] Its solubility is a critical determinant of its utility in aqueous biological systems. The molecule consists of three key components, each contributing to its overall physicochemical properties:

-

DBCO (Dibenzocyclooctyne): A strained alkyne that readily reacts with azide-functionalized molecules in a highly specific and bioorthogonal manner, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1] The DBCO moiety itself is largely hydrophobic.

-

PEG (Polyethylene Glycol): A hydrophilic polymer chain that plays a crucial role in enhancing the aqueous solubility of the entire compound.[3][4][5] The length of the PEG linker can be varied to modulate solubility and other properties.[6][7][8]

-

Cy5 (Cyanine 5): A fluorescent dye that allows for the detection and quantification of the labeled molecule. While some cyanine (B1664457) dyes have inherent aqueous solubility, they are prone to aggregation in aqueous solutions, which can lead to fluorescence quenching.[9][10][11][12]

The PEG linker is the primary determinant of the water solubility of DBCO-PEG-Cy5 compounds.[4][13] It acts as a "solubilizing agent" by forming a hydration shell, which helps to overcome the hydrophobicity of the DBCO and Cy5 moieties. This enhanced solubility is critical for preventing non-specific binding and aggregation, ensuring the availability of the reagent for reaction in biological media.[4][5]

Quantitative Solubility Data

While many suppliers describe DBCO-PEG-Cy5 and related compounds as "water-soluble," precise quantitative data can be limited in the public domain. The solubility is highly dependent on the length of the PEG linker and the specific isomeric form of the Cy5 dye. Below is a summary of available quantitative solubility data for related DBCO-PEG compounds.

| Compound | Solvent | Solubility |

| DBCO-PEG-NHS | Water, Ethanol, Chloroform, DMSO | 10 mg/mL[14] |

| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM[15] |

| DBCO-Cy5 (non-PEGylated) | Methanol, DMSO, DMF | ≥ 0.5 mg/mL[16] |

| DBCO-Cy5 (non-PEGylated) | Water | Practically insoluble (<1 µM)[17] |

| DBCO-NHCO-PEG4-acid | DMSO, DMF, DCM | Soluble[18] |

Note: This table provides data for structurally related compounds to give an indication of solubility. The exact solubility of a specific DBCO-PEG-Cy5 compound should be determined empirically.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of DBCO-PEG-Cy5 compounds is essential for preparing stock solutions and ensuring reproducible experimental results. The following are adapted protocols for determining both kinetic and equilibrium solubility.

Protocol for Kinetic Solubility Determination using UV/Vis Spectroscopy

This method provides a rapid assessment of solubility by measuring the absorbance of a dilution series of the compound in the buffer of interest.

Materials:

-

DBCO-PEG-Cy5 compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

UV/Vis spectrophotometer

-

96-well UV-transparent microplate

Procedure:

-

Prepare a high-concentration stock solution: Dissolve the DBCO-PEG-Cy5 compound in 100% DMSO to a concentration of 10 mM.

-

Create a dilution series: In the 96-well plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer to achieve a range of final concentrations (e.g., 1000 µM to 1 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Incubate: Incubate the plate at room temperature for 1-2 hours to allow for potential precipitation.

-

Measure absorbance: Measure the absorbance of each well at the maximum absorbance wavelength (λmax) of Cy5 (approximately 650 nm).

-

Data analysis: Plot the absorbance as a function of concentration. The point at which the absorbance deviates from linearity indicates the kinetic solubility limit. Below this concentration, the compound is soluble.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility and is considered the gold standard.[19]

Materials:

-

DBCO-PEG-Cy5 compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Small glass vials with screw caps

-

Orbital shaker or vortexer

-

Centrifuge

-

HPLC system with a suitable column and UV detector

Procedure:

-

Add excess compound: Add an excess amount of the DBCO-PEG-Cy5 compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.[19]

-

Equilibrate: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

Separate solid from solution: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample the supernatant: Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.

-

Quantify by HPLC: Dilute the supernatant with a suitable mobile phase and inject it into the HPLC system.

-

Calculate concentration: Determine the concentration of the DBCO-PEG-Cy5 in the supernatant by comparing the peak area to a standard curve of known concentrations. This concentration represents the equilibrium solubility.

Experimental Workflows and Visualizations

The primary application of DBCO-PEG-Cy5 is in copper-free click chemistry for the fluorescent labeling of biomolecules. The enhanced solubility provided by the PEG linker is crucial for the efficiency of this workflow in aqueous environments.

Conceptual Workflow: The Role of PEG in Enhancing Solubility

The following diagram illustrates the conceptual relationship between the components of DBCO-PEG-Cy5 and its resulting solubility.

Caption: How the hydrophilic PEG linker counteracts the hydrophobic nature of DBCO and Cy5 to enhance aqueous solubility.

Experimental Workflow: Copper-Free Click Chemistry for Cell Labeling

This diagram outlines the key steps involved in labeling azide-modified cells with DBCO-PEG-Cy5 for subsequent fluorescence imaging.[20][21]

Caption: A typical experimental workflow for live-cell labeling using DBCO-PEG-Cy5 via copper-free click chemistry.

Conclusion

The solubility of DBCO-PEG-Cy5 compounds is a critical parameter that is predominantly governed by the length and presence of the polyethylene (B3416737) glycol linker. While quantitative solubility data is not always readily available for specific variants, the experimental protocols provided in this guide offer a robust framework for its determination. A thorough understanding of the solubility characteristics of these reagents is essential for their effective use in a wide range of applications, from bioconjugation and drug delivery to advanced cellular imaging. By carefully considering the factors that influence solubility and by employing rigorous experimental methods, researchers can ensure the reliability and reproducibility of their results.

References

- 1. interchim.fr [interchim.fr]

- 2. lumiprobe.com [lumiprobe.com]

- 3. interchim.fr [interchim.fr]

- 4. BroadPharm was granted a US patent for PEGylated Cyanines | BroadPharm [broadpharm.com]

- 5. Fluorescent dye with PEG linker [schem.jp]

- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 7. Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. ajuronline.org [ajuronline.org]

- 10. imaging.org [imaging.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. westmont.edu [westmont.edu]

- 13. Cy5-PEG-DBCO, MW 5,000 | BroadPharm [broadpharm.com]

- 14. nanocs.net [nanocs.net]

- 15. interchim.fr [interchim.fr]

- 16. DBCO-Cy5 for Copper-free Click Chemistry | Sigma-Aldrich [sigmaaldrich.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. benchchem.com [benchchem.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. vectorlabs.com [vectorlabs.com]

- 21. benchchem.com [benchchem.com]

Navigating the Stability and Storage of N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5, a bifunctional linker incorporating a Cy5 fluorophore, a DBCO moiety for copper-free click chemistry, and two PEG4 spacers. Understanding the chemical stability and proper handling of this reagent is critical for its successful application in bioconjugation, molecular imaging, and the development of targeted therapeutics such as PROTACs.[1][2] While specific stability data for this exact molecule is limited in publicly available literature, this guide synthesizes information from supplier recommendations and the known properties of its constituent components—the Cy5 dye and the DBCO group.

Chemical Stability Profile

The overall stability of this compound is influenced by the individual stabilities of the Cy5 fluorophore and the DBCO (Dibenzocyclooctyne) group.

Cy5 Fluorophore: The Cy5 dye is a widely used near-infrared (NIR) fluorophore.[3] Its stability is primarily affected by:

-

Photostability: Cyanine dyes like Cy5 are susceptible to photobleaching upon prolonged exposure to excitation light.[3] This process is irreversible and leads to a loss of fluorescence. The mechanism often involves the reaction of the excited state fluorophore with molecular oxygen, generating reactive oxygen species that chemically degrade the dye.[3]

-

Oxidizing Agents: Strong oxidizing agents can degrade the polymethine chain of the Cy5 dye, leading to a loss of fluorescence.

DBCO Moiety: The DBCO group is a strained alkyne used for copper-free click chemistry. Its stability is influenced by:

-

Moisture: DBCO-containing reagents can be moisture-sensitive.[4] It is advisable to equilibrate the vial to room temperature before opening to prevent condensation.[4]

-

pH: While generally stable, extreme pH conditions should be avoided. The amide linkages in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.

PEG Spacers: The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the molecule in aqueous media and reduce steric hindrance.[3][5][6] They are generally considered stable under typical experimental conditions.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity and functionality of this compound. The following table summarizes the key recommendations based on supplier data sheets.

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C[6][7][8][9][10] | Minimizes degradation over long-term storage. |

| Form | Store as a solid (undissolved)[9] | Enhances stability compared to solutions. |

| Light Exposure | Protect from light | The Cy5 dye is light-sensitive and can photobleach. |

| Moisture | Desiccate[10] | The DBCO moiety can be moisture-sensitive. |

| Shipping | Ambient Temperature[6][7] | Short-term exposure to ambient temperatures is generally acceptable. |

| In Solution | Prepare fresh solutions for use[9] | Minimizes degradation in solution. If storage in solution is necessary, aliquot and store at -20°C or -80°C, protected from light. |

| Solvents for Stock Solutions | DMSO, DMF[6][9][10] | These are common solvents for dissolving the compound. Ensure the solvent is anhydrous. |

Experimental Protocols

Protocol: Assessing Photostability of a Fluorescent Probe

-

Sample Preparation:

-

Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO).

-

Dilute the stock solution to a working concentration in the desired experimental buffer (e.g., PBS).

-

-

Fluorescence Measurement:

-

Photobleaching Induction:

-

Continuously expose the sample to the excitation wavelength at a defined intensity and duration.

-

Use a consistent light source and power for all experiments.

-

-

Time-course Measurement:

-

At regular intervals during the light exposure, measure the fluorescence intensity of the sample.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

Calculate the photobleaching rate constant or the half-life of the fluorophore under the specific experimental conditions.

-

-

Controls:

-

Include a control sample that is kept in the dark to account for any chemical degradation that is not light-induced.

-

If available, compare the photostability to a known stable fluorophore.

-

Visualizations

Caption: Potential photobleaching pathway of the Cy5 fluorophore.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 [myskinrecipes.com]

- 6. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 7. This compound | CAS:2107273-76-5 | AxisPharm [axispharm.com]

- 8. N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5_2107273-76-5_新研博美 [xinyanbm.com]

- 9. DBCO-PEG4-5-TAMRA, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 10. vectorlabs.com [vectorlabs.com]

An In-Depth Technical Guide to PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have become indispensable tools in the field of bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PEGylated proteins. Their unique physicochemical properties allow for the enhancement of drug solubility, stability, and pharmacokinetic profiles, ultimately improving therapeutic efficacy and patient outcomes. This technical guide provides a comprehensive overview of the core principles of PEG linkers, including their diverse structures, the quantitative impact of their properties, detailed experimental protocols for their use, and the biological pathways they influence.

Core Principles of PEGylation in Bioconjugation

PEGylation is the process of covalently attaching PEG chains to molecules like proteins, peptides, or small-molecule drugs.[1] This modification imparts several beneficial properties primarily by increasing the hydrodynamic radius of the conjugate and providing a hydrophilic shield.[2][3]

Key Benefits of Using PEG Linkers:

-

Enhanced Solubility: The hydrophilic nature of PEG linkers significantly increases the solubility of hydrophobic drugs and biomolecules, reducing the risk of aggregation.[4][5]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the bioconjugate, which reduces renal clearance and prolongs its circulation half-life in the bloodstream.[2][3] This can lead to less frequent dosing regimens for patients.[1]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, decreasing their recognition by the immune system and thus lowering the potential for an immune response.[1][6]

-

Increased Stability: PEG linkers can protect the conjugated molecule from enzymatic degradation and proteolysis, enhancing its stability in biological environments.[7]

Types of PEG Linkers

PEG linkers are categorized based on their structure and the reactivity of their terminal functional groups. The choice of linker architecture is a critical design parameter that influences the final properties of the bioconjugate.

-

Linear PEG Linkers: These are straight-chain polymers with functional groups at one or both ends. They are the most common type of PEG linker used for bioconjugation.

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure can provide a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, further enhancing pharmacokinetic properties.[8] Branched linkers can also increase the drug-to-antibody ratio (DAR) in ADCs without inducing aggregation.

-

Homobifunctional PEG Linkers: These possess two identical reactive groups, making them suitable for crosslinking identical molecules or for polymerization.

-

Heterobifunctional PEG Linkers: Featuring two different reactive groups, these are the most versatile linkers for bioconjugation as they allow for the specific and sequential attachment of two different molecules (e.g., an antibody and a drug).

-

Cleavable vs. Non-Cleavable PEG Linkers: This is a critical distinction in drug delivery applications.

-

Cleavable Linkers: These are designed to be stable in circulation but are cleaved to release the payload under specific conditions found at the target site, such as low pH in endosomes or the presence of specific enzymes like cathepsins in tumor cells.[9][10] This allows for targeted drug release.

-

Non-Cleavable Linkers: These linkers are stable and rely on the complete degradation of the antibody component within the lysosome to release the drug-linker-amino acid adduct. This approach can offer greater plasma stability.

-

Figure 1: Overview of PEG Linker Architectures

Data Presentation: Quantitative Impact of PEG Linkers

The length and architecture of a PEG linker have a quantifiable impact on the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize key data from various studies.

Table 1: Physicochemical Properties of Common PEG Linkers

| Linker | Molecular Weight (Da) | Number of PEO Units | Contour Length (nm) | Flory Radius (nm) |

|---|---|---|---|---|

| PEG 88 | 88 | 2 | 0.6 | 0.5 |

| PEG 484 | 484 | 11 | 3.1 | 1.2 |

| PEG 2000 | 2000 | 45 | 12.7 | 2.8 |

| PEG 3500 | 3500 | 80 | 22.3 | 3.9 |

| PEG 5000 | 5000 | 114 | 31.8 | 4.8 |

| PEG 7500 | 7500 | 170 | 47.7 | 6.1 |

Data synthesized from Ma et al.[10]

Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance in Rats

| PEG Linker Length | Clearance Rate (mL/kg/day) |

|---|---|

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Data represents ADCs with a drug-to-antibody ratio (DAR) of 8. Adapted from Burke et al., 2017.

Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)

| Linker Architecture | Clearance (mL/day/kg) |

|---|---|

| Linear (L-PEG24) | High |

| Pendant (P-(PEG12)2) | Low |

Data suggests that a branched or pendant configuration can better shield the hydrophobic payload, leading to improved pharmacokinetics. Adapted from Christie et al., 2019.[4]

Table 4: Impact of PEGylation on In Vitro Cytotoxicity of Affibody-Drug Conjugates

| Linker | Reduction in Cytotoxicity (Fold Change vs. No PEG) |

|---|---|

| 4 kDa PEG | 4.5 |

| 10 kDa PEG | 22 |

This highlights that while improving pharmacokinetics, longer PEG chains can sometimes increase steric hindrance and reduce in vitro potency. Adapted from Liu et al., 2019.

Experimental Protocols

The successful synthesis of a PEGylated bioconjugate requires careful execution of conjugation, purification, and characterization steps. Below are detailed methodologies for common procedures.

Protocol 1: Amine-Reactive PEGylation via NHS Ester Chemistry

This protocol targets primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins.

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Amine-reactive PEG-NHS ester

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., SEC or HIC column)

Procedure:

-

Preparation of Protein: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the starting buffer contains primary amines (like Tris), perform a buffer exchange into PBS.

-

Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mM. Do not store this solution, as the NHS ester is moisture-sensitive and hydrolyzes rapidly.

-

Conjugation Reaction:

-

Calculate the volume of the PEG-NHS ester solution needed to achieve a 10- to 50-fold molar excess over the protein.

-

Slowly add the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted PEG-NHS ester.

-

Purification: Purify the PEGylated protein from unreacted PEG and quenching reagents using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: Thiol-Reactive PEGylation via Maleimide Chemistry

This protocol is highly specific for free sulfhydryl groups, such as those on cysteine residues.

Materials:

-

Thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

Maleimide-activated PEG

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent like TCEP if disulfide bonds need to be reduced.

-

Purification system (e.g., SEC column)

Procedure:

-

Preparation of Protein: Dissolve the protein to 1-10 mg/mL in a degassed buffer at pH 6.5-7.5. The maleimide-thiol reaction is most efficient and specific within this pH range.

-

(Optional) Reduction of Disulfides: If targeting internal cysteines, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.

-

Preparation of Maleimide-PEG Solution: Prepare a 10 mM stock solution of the maleimide-PEG in anhydrous DMSO or DMF.

-

Conjugation Reaction:

-

Add the maleimide-PEG stock solution to the protein solution to achieve a 10- to 20-fold molar excess.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification: The final conjugate can be purified by Size-Exclusion Chromatography (SEC) or dialysis to remove unreacted maleimide-PEG.

Characterization of PEGylated Bioconjugates

Size-Exclusion Chromatography (SEC):

-

Principle: Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier than the unmodified protein.

-

Typical Protocol:

-

Column: A column with a suitable fractionation range for the expected molecular weight of the conjugate (e.g., Zenix SEC-150 or Superdex 200).

-

Mobile Phase: An isocratic mobile phase, typically a phosphate (B84403) buffer (e.g., 150 mM sodium phosphate, pH 7.0).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV absorbance at 214 nm or 280 nm.

-

-

Outcome: Provides information on the purity, aggregation state, and successful conjugation (shift in retention time).[9]

Hydrophobic Interaction Chromatography (HIC):

-

Principle: Separates molecules based on their surface hydrophobicity. HIC is particularly useful for characterizing ADCs, as it can resolve species with different drug-to-antibody ratios (DARs).

-

Typical Protocol:

-

Column: A column with a hydrophobic stationary phase (e.g., Butyl or Phenyl).

-

Mobile Phase: A gradient elution is used.

-

Buffer A (High Salt): 1.2 M Ammonium (B1175870) Sulfate, 25 mM Sodium Phosphate, pH 6.0.

-

Buffer B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, often with an organic modifier like 25% isopropanol.

-

-

Gradient: Start with a high concentration of Buffer A to promote binding, then run a gradient to 100% Buffer B to elute molecules in order of increasing hydrophobicity.

-

-

Outcome: Resolves different DAR species, providing a measure of the heterogeneity of the ADC preparation.

Mass Spectrometry (MS):

-

Principle: Provides an accurate mass measurement of the bioconjugate, confirming the degree of PEGylation and the identity of the conjugate.

-

Typical Protocol:

-

Sample Preparation: The purified conjugate is buffer-exchanged into a volatile buffer like ammonium acetate.

-

Analysis: The sample is analyzed by LC/MS, often using a time-of-flight (TOF) mass analyzer for high resolution. Deconvolution of the resulting mass spectrum is performed to determine the zero-charge mass.

-

-

Outcome: Confirms the molecular weight of the conjugate, determines the number of PEG chains attached, and can be used in peptide mapping experiments to identify the specific sites of conjugation.[8]

Mandatory Visualizations: Workflows and Signaling Pathways

Experimental Workflow for ADC Synthesis and Characterization

The development of a PEGylated ADC is a multi-step process that requires careful execution and rigorous analytical characterization at each stage.

Figure 2: General Experimental Workflow for PEGylated ADC Development

Logical Comparison: Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and non-cleavable linker dictates the mechanism of payload release and can significantly impact the therapeutic window of an ADC.

Figure 3: Comparison of Cleavable and Non-Cleavable Linker Mechanisms

Signaling Pathway for ADC-Mediated Cell Death

Upon release from the ADC, cytotoxic payloads like monomethyl auristatin E (MMAE) or maytansinoid derivatives (DM1) typically induce cell death by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Figure 4: Signaling Pathway of ADC with Microtubule Inhibitor Payload

This pathway illustrates how ADC payloads like MMAE and DM1, upon release into the cytosol, bind to tubulin and disrupt microtubule dynamics. This leads to a halt in the cell cycle at the G2/M phase, a state often referred to as mitotic catastrophe, which ultimately triggers programmed cell death (apoptosis) through the activation of caspase signaling cascades.

Conclusion

PEG linkers are a cornerstone technology in modern bioconjugation and drug development. Their versatility in structure and chemistry allows for the fine-tuning of a bioconjugate's properties to enhance its therapeutic potential. By carefully selecting the appropriate PEG linker and employing robust experimental protocols for synthesis and characterization, researchers can develop more effective and safer biotherapeutics. This guide provides the foundational knowledge and practical methodologies to aid scientists and drug development professionals in harnessing the power of PEG linkers for their research and therapeutic applications.

References

- 1. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. [PDF] Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes | Semantic Scholar [semanticscholar.org]

- 9. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling with DBCO-PEG4-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG4-Cy5 is a fluorescent labeling reagent that enables the specific and efficient attachment of the far-red fluorescent dye Cyanine5 (Cy5) to biomolecules. This reagent is particularly valuable for labeling proteins in biological research and drug development. The technology leverages the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2][3] This makes it an ideal tool for labeling sensitive biological samples and for in vivo applications.[3][4][5]

The DBCO-PEG4-Cy5 molecule consists of three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically and rapidly with azide (B81097) groups to form a stable triazole linkage.[1][5][6]

-

Polyethylene glycol (PEG4) spacer: A short, hydrophilic linker that enhances the water solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[1][3][6]

-

Cyanine5 (Cy5): A bright and photostable fluorescent dye that emits in the far-red spectrum, minimizing background fluorescence from biological samples.[7]

These application notes provide detailed protocols for the labeling of azide-modified proteins with DBCO-PEG4-Cy5, purification of the conjugate, and characterization of the final product.

Principle of the Reaction

The labeling strategy is a two-step process. First, the target protein is modified to introduce an azide group. This can be achieved through various methods, such as metabolic labeling with azide-containing sugars (e.g., Ac4ManNAz), enzymatic modification, or chemical conjugation to specific amino acid residues.[2][8]

The second step is the bioorthogonal reaction where the azide-modified protein is incubated with DBCO-PEG4-Cy5. The strained ring of the DBCO group readily reacts with the azide group on the protein, forming a stable covalent bond without the need for a catalyst.[1][4][9] This reaction is highly specific and does not interfere with other functional groups typically found in proteins, ensuring precise labeling.[4][5]

Quantitative Data Summary

The following tables provide key quantitative data for the use of DBCO-PEG4-Cy5 in protein labeling.

Table 1: Physicochemical and Spectroscopic Properties

| Parameter | Value | Reference |

| Molecular Weight (DBCO-PEG4-Cy5) | ~1000 g/mol (varies slightly by manufacturer) | N/A |

| Excitation Maximum (Cy5) | ~646 nm | [7] |

| Emission Maximum (Cy5) | ~670 nm | [7] |

| Molar Extinction Coefficient of Cy5 at ~650 nm | ~250,000 M⁻¹cm⁻¹ | N/A |

| Molar Extinction Coefficient of DBCO at ~309 nm | ~12,000 M⁻¹cm⁻¹ | [6] |

Table 2: Recommended Reaction Conditions

| Parameter | Recommended Range | Notes | Reference |

| Molar excess of DBCO-PEG4-Cy5 to protein | 1.5 to 10-fold | The optimal ratio depends on the number of azide groups on the protein and the desired degree of labeling. | [10] |

| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve reaction efficiency. | [10] |

| Reaction Buffer | Amine-free and azide-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris) or sodium azide should be avoided. | [11][12] |

| Reaction pH | 7.0 - 8.5 | The reaction is efficient within this physiological pH range. | [3][6] |

| Reaction Temperature | Room temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. | [4][11] |

| Reaction Time | 1 - 12 hours | Reaction time can be optimized based on the reactivity of the specific protein and desired labeling efficiency. | [10][11] |

Table 3: Stability of DBCO Conjugates

| Condition | Stability | Notes | Reference |

| Aqueous Buffer (PBS, pH 7.4) at 4°C | Good, with minimal degradation over several weeks. | A study on a DBCO-modified antibody showed a 3-5% loss of reactivity over four weeks. | [13] |

| Aqueous Buffer (PBS, pH 7.4) at 25°C for 24 hours | 90-95% remaining | Good stability for typical reaction times. | [13] |

| Serum at 37°C | Moderate | The hydrophobicity of the DBCO group can sometimes lead to faster clearance. | [14] |

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Protein with DBCO-PEG4-Cy5

This protocol describes the general procedure for labeling a protein that has been previously modified to contain azide groups.

Materials:

-

Azide-modified protein in an appropriate amine-free and azide-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG4-Cy5

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Reaction tubes

-

Shaker or rotator

Procedure:

-

Prepare the Protein Solution:

-

Prepare the DBCO-PEG4-Cy5 Stock Solution:

-

Immediately before use, prepare a stock solution of DBCO-PEG4-Cy5 in anhydrous DMSO or DMF.[11] For example, dissolve 1 mg of DBCO-PEG4-Cy5 in 100 µL of DMSO to make a 10 mg/mL solution. Vortex to ensure the reagent is fully dissolved.

-

-

Perform the Labeling Reaction:

-

Add the calculated amount of the DBCO-PEG4-Cy5 stock solution to the protein solution. A 1.5 to 10-fold molar excess of the DBCO reagent over the protein is recommended as a starting point.[10]